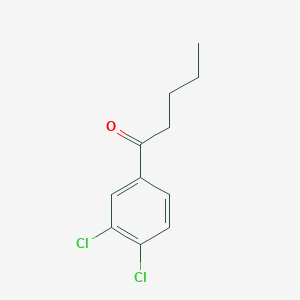

1-(3,4-Dichlorophenyl)pentan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQIQOIKLVJWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378859 | |

| Record name | 1-(3,4-dichlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68120-72-9 | |

| Record name | 1-(3,4-dichlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-Dichlorovalerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3,4-Dichlorophenyl)pentan-1-one CAS 68120-72-9

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)pentan-1-one (CAS 68120-72-9)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 68120-72-9, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, and robust analytical methodologies for characterization and quality control. Furthermore, it explores the compound's significant applications as a versatile building block in the pharmaceutical and agrochemical industries, supported by established safety, handling, and storage protocols. The synthesis and analytical sections are supplemented with detailed procedural diagrams and expert rationale to ensure practical utility and reproducibility in a laboratory setting.

Core Compound Identification and Properties

This compound is an aromatic ketone characterized by a pentanoyl group attached to a 3,4-dichlorinated benzene ring.[1] Its structure makes it a valuable precursor in multi-step organic syntheses.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 68120-72-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂Cl₂O | [1][4][5] |

| Molecular Weight | 231.12 g/mol | [1][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3',4'-Dichlorovalerophenone | [6] |

| Appearance | White crystalline solid | [7] |

| Boiling Point | 330.7 ± 27.0 °C (Predicted) | [5] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [5][7] |

| XLogP3 | 4.4 | [4] |

| Storage | Room temperature, in a dry, tightly sealed container | [5][7][8] |

Synthesis and Mechanistic Rationale

The most direct and industrially relevant synthesis for this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene.[9][10] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile from an acyl halide, in this case, pentanoyl chloride.[11]

Causality in Experimental Design

The choice of a Friedel-Crafts acylation is deliberate. Unlike the corresponding alkylation, acylation reactions are not prone to polysubstitution because the product, an aryl ketone, is deactivated towards further electrophilic attack.[10] This ensures a higher yield of the desired mono-acylated product. Anhydrous conditions are critical; aluminum chloride reacts vigorously with water, which would quench the catalyst and halt the reaction. The reaction is typically performed at low temperatures initially to control the exothermic reaction between the acyl chloride and the catalyst, before being gently warmed to drive the reaction to completion. The final aqueous workup is necessary to decompose the aluminum chloride-ketone complex and separate the organic product.[9]

Detailed Synthesis Protocol

Reaction: 1,2-Dichlorobenzene + Pentanoyl Chloride → this compound

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a scrubbing system) to manage the HCl gas byproduct. The entire apparatus must be flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere to maintain anhydrous conditions.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). The mixture is cooled to 0-5 °C in an ice bath.

-

Acylium Ion Formation: Pentanoyl chloride (1.0 equivalent) is added dropwise to the stirred AlCl₃ suspension via the dropping funnel. The addition rate is controlled to maintain the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion electrophile.

-

Electrophilic Substitution: 1,2-Dichlorobenzene (1.2 equivalents) is added dropwise, again maintaining a low temperature. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to reflux (approx. 40 °C for DCM) for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Reaction Quench and Workup: The reaction mixture is cooled back to 0-5 °C and slowly quenched by pouring it over crushed ice, followed by the cautious addition of concentrated HCl to dissolve the aluminum salts.

-

Extraction: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.[12]

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to yield a white crystalline solid.

Reaction Mechanism Diagram

Caption: Friedel-Crafts acylation mechanism for synthesis.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach is recommended, combining chromatography for purity assessment with spectroscopy for structural confirmation.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product and for in-process control. A reverse-phase method provides excellent resolution for this moderately polar compound.

Protocol: Reverse-Phase HPLC Method

-

System: HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak. Commercial standards often specify a purity of 98% or higher.[2][13][14]

Spectroscopic Analysis: Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.[15] The predicted spectra for this compound in CDCl₃ are detailed below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Type | Position / Group | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |

| ¹H | -CH₃ (C5) | ~0.9, triplet, 3H | ~14 | Terminal methyl group split by adjacent CH₂. |

| ¹H | -CH₂- (C4) | ~1.4, sextet, 2H | ~22 | Methylene split by CH₃ and CH₂ neighbors. |

| ¹H | -CH₂- (C3) | ~1.7, quintet, 2H | ~27 | Methylene split by two adjacent CH₂ groups. |

| ¹H | -CH₂- (C2) | ~2.9, triplet, 2H | ~38 | Methylene adjacent to carbonyl, deshielded.[15] |

| ¹H | Aromatic (H-5) | ~7.5, doublet, 1H | ~127 | Ortho to carbonyl, adjacent to one H. |

| ¹H | Aromatic (H-6) | ~7.7, doublet, 1H | ~131 | Between two Cl atoms, deshielded. |

| ¹H | Aromatic (H-2) | ~7.9, singlet (or narrow doublet), 1H | ~133 | Ortho to carbonyl, deshielded. |

| ¹³C | -C₅H₃ | N/A | ~14 | Aliphatic methyl. |

| ¹³C | -C₄H₂ | N/A | ~22 | Aliphatic methylene. |

| ¹³C | -C₃H₂ | N/A | ~27 | Aliphatic methylene. |

| ¹³C | -C₂H₂ | N/A | ~38 | Aliphatic methylene alpha to carbonyl. |

| ¹³C | Aromatic CH | N/A | ~127-133 | Aromatic carbons attached to hydrogen. |

| ¹³C | Aromatic C-Cl | N/A | ~131-138 | Aromatic carbons attached to chlorine. |

| ¹³C | Aromatic C-CO | N/A | ~139 | Quaternary aromatic carbon attached to the ketone. |

| ¹³C | C=O (C1) | N/A | ~198 | Ketone carbonyl carbon, highly deshielded.[16] |

IR spectroscopy helps identify key functional groups.

-

~1685 cm⁻¹: Strong, sharp absorption characteristic of a conjugated ketone (C=O stretch).

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

-

~2960-2850 cm⁻¹: C-H stretching from the aliphatic pentanoyl chain.

-

~1600, 1475 cm⁻¹: C=C stretching within the aromatic ring.

-

~800-600 cm⁻¹: Strong absorptions corresponding to C-Cl bonds.

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A cluster of peaks will be observed due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected peaks would be at m/z 230 (for C₁₁H₁₂³⁵Cl₂O), 232 (for C₁₁H₁₂³⁵Cl³⁷ClO), and 244 (for C₁₁H₁₂³⁷Cl₂O) in an approximate ratio of 9:6:1.

-

Fragmentation: A prominent fragment would be the acylium ion [M-C₄H₉]⁺ at m/z 173/175/177, resulting from alpha-cleavage, which is characteristic of ketones.

Integrated Analytical Workflow

Caption: Integrated workflow for product purification and QC.

Applications in Research and Development

The utility of this compound stems from its reactive ketone group and the specific substitution pattern on the aromatic ring. It serves as a crucial intermediate in synthesizing more complex molecules.[5]

-

Pharmaceutical Industry: This compound is a building block for developing new drugs.[1] Its structure is found in precursors to bupropion analogues, which are investigated as potential treatments for addiction by acting as monoamine uptake inhibitors.[1] The dichlorophenyl moiety is a common pharmacophore in medicinal chemistry, often used to modulate lipophilicity and metabolic stability.

-

Agrochemical Industry: It is a precursor in the synthesis of pesticides and herbicides.[1][5] The halogenated aromatic structure can be a key component in compounds designed for enhanced efficacy and target selectivity in crop protection.[1]

-

Chemical Synthesis and R&D: In a broader context, it is used as a research compound to study reaction mechanisms and develop new synthetic methods.[1] The ketone can be further modified through reactions like reduction to an alcohol, reductive amination to form amines, or α-halogenation to introduce new reactive sites.

Caption: Role as a key intermediate in various industries.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Although some transport classifications list it as non-hazardous, detailed GHS information indicates potential risks upon exposure.[2][6]

GHS Classification: [6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[6]

-

Exposure Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[6]

-

Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[6]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a fine chemical of significant value to the scientific research community, particularly in the fields of medicinal chemistry and agrochemical development. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile reactivity, makes it an important molecular scaffold. This guide has provided the essential technical information for its synthesis, characterization, and safe handling, establishing a foundation for its effective use in advanced research and development projects.

References

- LookChem. Cas 68120-72-9, 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE. [Link]

- PubChem. This compound. [Link]

- MySkinRecipes. 1-Pentanone, 1-(3,4-dichlorophenyl)-. [Link]

- Japan Environment Agency. Analytical Methods. [Link]

- Wikipedia. Friedel–Crafts reaction. [Link]

- Organic Chemistry Portal.

- YouTube.

- Master Organic Chemistry. EAS Reactions (3)

- Structure Determination of Organic Compounds.

- YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Capot Chemical. Specifications of this compound. [Link]

- Broadwith Built-in. CAS 1393441-90-1 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

- American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

- Royal Society of Chemistry. Analytical Methods. [Link]

- precisionFDA. 1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE. [Link]

Sources

- 1. Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE | lookchem [lookchem.com]

- 2. 68120-72-9 this compound AKSci 9421AH [aksci.com]

- 3. 68120-72-9 | MFCD08445511 | 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE [aaronchem.com]

- 4. This compound | C11H12Cl2O | CID 2774046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Pentanone, 1-(3,4-dichlorophenyl)- [myskinrecipes.com]

- 6. echemi.com [echemi.com]

- 7. 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE CAS#: 68120-72-9 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. capotchem.com [capotchem.com]

- 14. 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 15. pharmacy180.com [pharmacy180.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Physical Properties of 3',4'-Dichlorovalerophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorovalerophenone, with the systematic IUPAC name 1-(3,4-dichlorophenyl)pentan-1-one, is an aromatic ketone that holds significance as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its dichlorinated phenyl ring and pentanoyl chain provide a versatile scaffold for further chemical modifications. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring predictable behavior in reaction media, purification processes, and formulation studies. This guide provides a comprehensive overview of the core physical characteristics of 3',4'-Dichlorovalerophenone, supported by established analytical methodologies and safety protocols.

Core Physical and Chemical Identifiers

A clear identification of a chemical substance is the foundation of any technical assessment. The key identifiers for 3',4'-Dichlorovalerophenone are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3',4'-Dichlorovalerophenone | [4] |

| CAS Number | 68120-72-9 | [3][5][6] |

| Molecular Formula | C₁₁H₁₂Cl₂O | [3][5][6] |

| Molecular Weight | 231.12 g/mol | [1][3][5] |

| Appearance | White crystalline solid | [5][7] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for process design and optimization. The following table summarizes the available data for 3',4'-Dichlorovalerophenone. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Method/Source |

| Boiling Point | 330.7 ± 27.0 °C | Predicted[1][5][7] |

| Density | 1.188 ± 0.06 g/cm³ | Predicted[1][5][7] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., benzene, toluene) | Inferred from structure; similar compounds[8] |

| Storage | Room Temperature, sealed in a dry place | [5][7] |

Experimental Determination of Physical Properties: Methodologies and Rationale

To ensure the accuracy of the physicochemical data, standardized experimental protocols must be employed. As a self-validating system, each protocol includes steps for calibration and verification.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of purity. DSC is a highly accurate thermoanalytical technique for its determination.

Causality Behind Experimental Choices: DSC is chosen over traditional capillary methods for its high precision, small sample requirement, and ability to detect thermal transitions other than melting, which can provide additional information about the sample's purity and polymorphic forms.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium and zinc) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of 3',4'-Dichlorovalerophenone into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Thermal Program: Place the sample pan and a reference pan (empty, sealed pan) into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

Safety and Handling

Based on the available GHS classification, 3',4'-Dichlorovalerophenone is presumed to cause skin and eye irritation and may cause respiratory irritation. [4] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [5][7]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed overview of the known and predicted physical properties of 3',4'-Dichlorovalerophenone. While some experimental data is lacking in publicly accessible literature, the information presented here, based on reliable sources and sound scientific principles, offers a solid foundation for researchers and developers working with this compound. For critical applications, it is strongly recommended that the predicted values be verified through experimental determination.

References

- This compound | C11H12Cl2O | CID 2774046. PubChem. [Link]

- 1-Pentanone, 1-(3,4-dichlorophenyl)-. MySkinRecipes. [Link]

- Supplementary Information. The Royal Society of Chemistry. [Link]

- Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL) - LookChem. [Link]

- Ethanone, 1-(3,4-dichlorophenyl)-. NIST WebBook. [Link]

- 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Specifications of this compound. Capot Chemical. [Link]

- CAS NO. 1098349-07-5 | 1-(3,4-Dichlorophenyl)pentan-1-amine. Arctom. [Link]

- 1,5-dichlorpentan-3-on | CAS#:3592-25-4. Chemsrc. [Link]

- (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent.

- Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations.

- mass spectra - fragmentation p

- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Mass Spectrometry. MSU chemistry. [Link]

- Infrared spectra of complexes 1, 3, 4, and 5 in dichloromethane. Inset:....

- 1-pentanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl) - PubChemLite. [Link]

- 1-(4-fluorophenyl)pentan-1-one. NIST WebBook. [Link]

- Ethanone, 1-(3,4-dichlorophenyl)-. NIST WebBook. [Link]

- Aluminium chloride. Wikipedia. [Link]

Sources

- 1. 1-Pentanone, 1-(3,4-dichlorophenyl)- [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C11H12Cl2O | CID 2774046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE CAS#: 68120-72-9 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE CAS#: 68120-72-9 [amp.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(3,4-Dichlorophenyl)pentan-1-one

Abstract: This technical guide provides an in-depth analysis of 1-(3,4-Dichlorophenyl)pentan-1-one, a key intermediate in various chemical syntheses. The primary focus of this document is the precise determination and validation of its molecular weight. We will explore the theoretical calculation derived from its molecular formula and detail the definitive experimental methodologies, including mass spectrometry, for its confirmation. Furthermore, this guide presents comprehensive protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) and purity assessment using Gas Chromatography (GC), contextualizing the importance of an integrated analytical approach for researchers, scientists, and professionals in drug development and chemical manufacturing.

Compound Identification and Core Physicochemical Properties

This compound is an aromatic ketone notable for its dichlorinated phenyl group, which significantly influences its chemical reactivity and physical properties.[1] It serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors.[1][2] Accurate characterization of its fundamental properties is the cornerstone of its effective application and quality control.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 68120-72-9 | ChemicalBook[4], Capot Chemical[5] |

| Molecular Formula | C₁₁H₁₂Cl₂O | PubChem[3], Echemi[6] |

| SMILES | CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl | PubChem[3] |

| InChIKey | DAQIQOIKLVJWKH-UHFFFAOYSA-N | PubChem[3], Echemi[6] |

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The predicted high lipophilicity (XLogP3 ≈ 4.4) suggests significant solubility in nonpolar solvents, a critical factor for its handling and reaction kinetics.[3][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 231.11 g/mol | PubChem[3] |

| Exact Mass | 230.0265204 Da | PubChem[3] |

| Appearance | White crystalline solid | ChemicalBook[4] |

| Boiling Point | 330.7 ± 27.0 °C (Predicted) | ChemicalBook[4], LookChem[1] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | Echemi[6], ChemicalBook[4] |

| XLogP3 | 4.4 | PubChem[3] |

Determination of Molecular Weight: A Dual Approach

The molecular weight is a fundamental property, essential for stoichiometric calculations in synthesis and for identity confirmation. Its determination relies on both theoretical calculation and rigorous experimental verification.

Theoretical Molecular Weight Calculation

The molecular weight is calculated from the molecular formula (C₁₁H₁₂Cl₂O) using the standard atomic weights of its constituent elements.

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

-

Total Molecular Weight: 132.121 + 12.096 + 70.906 + 15.999 = 231.122 g/mol

This calculated value is consistent with the referenced literature values of approximately 231.12 g/mol .[2][4][5]

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for experimentally determining the molecular weight of a compound.[7] It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the molecular ion peak (M⁺) in the mass spectrum provides direct confirmation of its mass.

The causality for relying on MS is its precision and ability to distinguish between compounds with similar properties. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure the exact mass to several decimal places (e.g., 230.0265 Da), which allows for the unambiguous determination of the elemental formula, thereby validating the compound's identity beyond any doubt.[3]

Ketones often exhibit predictable fragmentation patterns in MS, which further corroborates the structure.[8] Key fragmentation pathways include:

-

α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. This is frequently the base peak in the spectrum.

-

McLafferty Rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the carbonyl oxygen.

The presence of two chlorine atoms will also produce a characteristic isotopic pattern for the molecular ion peak (M⁺, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing a clear signature for a dichlorinated compound.

Methodologies for Structural Confirmation and Purity

A confirmed molecular weight is only meaningful if the compound's structure and purity are also verified. An incorrect structure or a contaminated sample can lead to misleading data. Therefore, a multi-technique approach is essential.

Experimental Protocol: Identity and Purity Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile and semi-volatile compounds like dichlorophenyl derivatives.[9] It provides information on both the purity of the sample (from the GC chromatogram) and the identity of the components (from the MS spectra).

Objective: To confirm the identity and assess the purity of a this compound sample.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Instrument Setup (GC):

-

Injector: Split/splitless, set to 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Instrument Setup (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Interpretation:

-

The GC chromatogram should display a single major peak, with the peak area indicating the purity (e.g., >98%).[5]

-

The mass spectrum of this peak should display a molecular ion (M⁺) at m/z ≈ 230 (for the monoisotopic mass) with the characteristic isotopic pattern for two chlorine atoms.

-

Key fragment ions, such as the acylium ion resulting from α-cleavage, should be identified to confirm the structure.

-

Experimental Protocol: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule, providing definitive structural proof.[10][11] Both ¹H and ¹³C NMR are required for a complete structural assignment.

Objective: To elucidate the chemical structure of this compound and confirm it matches the proposed identity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Data Interpretation (Expected Signals):

-

¹H NMR:

-

Aromatic Region (δ ~7.5-8.0 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Aliphatic Region (δ ~2.9 ppm): A triplet corresponding to the two protons on the carbon alpha to the carbonyl group (the -CH₂-CO- group).

-

Aliphatic Region (δ ~0.9-1.8 ppm): Multiplets corresponding to the remaining seven protons of the pentanoyl chain.

-

-

¹³C NMR:

-

Carbonyl Region (δ ~198-200 ppm): A single signal for the ketone carbonyl carbon.

-

Aromatic Region (δ ~128-140 ppm): Six signals for the carbons of the dichlorophenyl ring.

-

Aliphatic Region (δ ~10-40 ppm): Four distinct signals for the carbons of the pentanoyl chain.

-

-

The combination of these spectra provides a unique fingerprint that validates the molecular structure, which in turn confirms the basis for the calculated molecular weight.

Integrated Analytical Workflow

For comprehensive characterization in a research or quality control setting, these techniques should be used in a logical sequence. This workflow ensures that each piece of data is built upon a validated foundation, embodying a self-validating system.

Caption: Integrated workflow for compound characterization.

This workflow demonstrates the logical progression from initial purity assessment to definitive structural and molecular weight confirmation, ensuring high confidence in the final material's identity and quality.

References

- Title: this compound | C11H12Cl2O Source: PubChem URL:[Link]

- Title: Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL) Source: LookChem URL:[Link]

- Title: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

- Title: Specifications of this compound Source: Capot Chemical URL:[Link]

- Title: 1-Pentanone, 1-(3,4-dichlorophenyl)- Source: MySkinRecipes URL:[Link]

- Title: Method of analysis of aldehyde and ketone by mass spectrometry Source: Google Patents URL

- Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL:[Link]

- Title: Structural elucidation by NMR(1HNMR) Source: Slideshare URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-Pentanone, 1-(3,4-dichlorophenyl)- [myskinrecipes.com]

- 3. This compound | C11H12Cl2O | CID 2774046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE CAS#: 68120-72-9 [m.chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. echemi.com [echemi.com]

- 7. Mass Spectra [mail.almerja.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jchps.com [jchps.com]

- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

An In-depth Technical Guide to the Spectral Analysis of 1-(3,4-Dichlorophenyl)pentan-1-one

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3,4-Dichlorophenyl)pentan-1-one (CAS No: 68120-72-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of published experimental spectra for this specific compound, this guide leverages high-quality predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental Infrared (IR) and Mass Spectrometry (MS) data from its close structural analog, 3',4'-dichloroacetophenone. This synthesized approach offers a robust framework for researchers, scientists, and drug development professionals to understand the core spectroscopic features, interpret spectral data, and apply these principles for the identification and characterization of this class of compounds.

Introduction and Molecular Structure

This compound is an aromatic ketone with the molecular formula C₁₁H₁₂Cl₂O and a molecular weight of 231.11 g/mol .[1] Its structure consists of a pentanoyl group attached to a 3,4-dichlorinated benzene ring. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the electronic environment of the molecule, which is directly reflected in its spectral properties. Understanding these properties is crucial for reaction monitoring, quality control, and metabolite identification in drug development pipelines.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, which serve as a reliable guide for structural verification.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. The electron-withdrawing effects of the carbonyl and chloro-substituents cause the aromatic protons to appear downfield (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.95 | d | 1H | H-2 (Aromatic) |

| ~7.83 | dd | 1H | H-6 (Aromatic) |

| ~7.55 | d | 1H | H-5 (Aromatic) |

| ~2.92 | t | 2H | -CO-CH₂ - |

| ~1.70 | sextet | 2H | -CH₂-CH₂ -CH₂- |

| ~1.41 | sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₃ |

Data predicted using NMRDB.org, an online resource leveraging a database of assigned spectra.[2]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.5-8.0 ppm): The three protons on the dichlorophenyl ring appear as distinct signals due to their unique electronic environments. The proton at C-2 (ortho to the carbonyl) is expected to be the most deshielded, appearing as a doublet. The proton at C-6 (meta to the carbonyl) will be a doublet of doublets due to coupling with both H-2 and H-5. The proton at C-5 will be a doublet.

-

Aliphatic Chain (0.9-3.0 ppm): The protons on the pentanoyl chain show characteristic splitting patterns. The methylene group (α to the carbonyl) at ~2.92 ppm is the most deshielded in the chain and appears as a triplet. The subsequent methylene groups appear further upfield, with the terminal methyl group being the most shielded at ~0.95 ppm, also as a triplet.

¹H NMR Acquisition Workflow

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

Carbon NMR provides information about the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon is highly deshielded and appears significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~198.5 | C=O | Carbonyl Carbon |

| ~137.8 | C (quat) | C-1 (Aromatic) |

| ~133.0 | C (quat) | C-4 (Aromatic, C-Cl) |

| ~132.5 | CH | C-5 (Aromatic) |

| ~130.5 | C (quat) | C-3 (Aromatic, C-Cl) |

| ~130.0 | CH | C-6 (Aromatic) |

| ~127.5 | CH | C-2 (Aromatic) |

| ~38.5 | CH₂ | -CO-CH₂ - |

| ~26.8 | CH₂ | -CH₂-CH₂ -CH₂- |

| ~22.4 | CH₂ | -CH₂-CH₂ -CH₃ |

| ~13.9 | CH₃ | -CH₂-CH₃ |

Data predicted using NMRDB.org, an online resource leveraging a database of assigned spectra.[2]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ketone carbonyl carbon is characteristically found at the downfield end of the spectrum, around 198.5 ppm.[3]

-

Aromatic Carbons (127-138 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The two carbons bearing chlorine atoms (C-3, C-4) and the carbon attached to the acyl group (C-1) are quaternary and will typically show weaker signals. Their precise shifts are influenced by the combined electronic effects of the substituents.

-

Aliphatic Carbons (13-39 ppm): The five carbons of the pentanoyl chain are clearly resolved in the upfield region of the spectrum, with the carbon α to the carbonyl being the most deshielded.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3',4'-Dichloroacetophenone (Analog)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2920-2980 | (Expected) | Aliphatic C-H Stretch (from pentanoyl chain) |

| ~1680 | Strong | Aryl Ketone C=O Stretch |

| ~1550-1600 | Medium | Aromatic C=C Stretch |

| ~1400, ~1465 | (Expected) | Aliphatic C-H Bend (from pentanoyl chain) |

| ~1260 | Strong | C-C(=O)-C Stretch and Bend |

| ~800-900 | Strong | C-H Out-of-plane Bending (Aromatic) |

| ~600-800 | Medium | C-Cl Stretch |

Data sourced from the NIST Chemistry WebBook for the analog 3',4'-Dichloroacetophenone.[4]

Interpretation of the IR Spectrum: The most diagnostic peak is the strong absorption around 1680 cm⁻¹ , which is characteristic of an aryl ketone carbonyl (C=O) stretch. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The peaks in the 1550-1600 cm⁻¹ region confirm the presence of the aromatic ring. For this compound, additional peaks would be prominent in the 2920-2980 cm⁻¹ region due to the C-H stretching of the pentanoyl chain.

Protocol for Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The data for the analog 3',4'-Dichloroacetophenone is presented here to illustrate the key fragmentation behavior of the 3,4-dichlorobenzoyl moiety.

Table 4: Key Fragments in the EI Mass Spectrum of 3',4'-Dichloroacetophenone (Analog)

| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 188/190/192 | ~30 | [M]⁺∙ (Molecular Ion) |

| 173/175/177 | 100 | [M - CH₃]⁺ (Acylium Ion) |

| 145/147 | ~35 | [C₆H₃Cl₂]⁺ |

| 110 | ~20 | [C₆H₃Cl]⁺∙ |

Data sourced from the NIST Chemistry WebBook for the analog 3',4'-Dichloroacetophenone.[5]

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺∙): The molecular ion peak for the analog appears at m/z 188. The characteristic isotopic pattern of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~9:6:1 ratio) is a definitive signature. For this compound, the molecular ion would be expected at m/z 230 , also exhibiting the same Cl₂ isotopic pattern.

-

Acylium Ion: The base peak (most intense) for the analog is at m/z 173, corresponding to the loss of a methyl radical (∙CH₃) to form the highly stable 3,4-dichlorobenzoyl acylium ion. This fragment is the most important diagnostic peak for this class of compounds.

-

Fragmentation of this compound: The primary fragmentation for the target molecule would be the α-cleavage to lose a butyl radical (∙C₄H₉), also forming the same stable acylium ion at m/z 173/175/177 . Another significant fragmentation pathway, not possible for the acetophenone analog, is the McLafferty rearrangement , involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of butene, which would produce a fragment ion at m/z 188/190/192 .

Predicted Fragmentation Pathways for this compound

Caption: Key EI fragmentation pathways for the title compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. Concurrently, IR spectroscopy confirms the presence of the key aryl ketone functional group, while mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, most notably the formation of the stable 3,4-dichlorobenzoyl acylium ion. This guide provides the foundational data and interpretive logic necessary for researchers working with this important chemical intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- LookChem. (n.d.). 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE.

- NIST Chemistry WebBook. (n.d.). Ethanone, 1-(3,4-dichlorophenyl)-. National Institute of Standards and Technology.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(3,4-Dichlorophenyl)pentan-1-one

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,4-Dichlorophenyl)pentan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed prediction of the spectral features, and a standardized protocol for experimental acquisition.

Introduction: The Structural Significance of this compound

This compound is an aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its molecular structure, comprising a dichlorinated benzene ring attached to a pentanoyl group, presents a distinct set of proton environments that are readily elucidated by ¹H NMR spectroscopy. Understanding the ¹H NMR spectrum is paramount for confirming the compound's identity, assessing its purity, and gaining insights into its electronic and conformational properties.

¹H NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of proton nuclei.[3][4][5] The information gleaned from a ¹H NMR spectrum can be broken down into four key components:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.

-

Integration: Reveals the relative number of protons giving rise to a signal.

-

Multiplicity (Splitting Pattern): Describes the number of neighboring protons.

-

Coupling Constant (J): Measures the interaction between neighboring protons.

This guide will systematically deconstruct the expected ¹H NMR spectrum of this compound, providing a foundational understanding for its characterization.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound (C₁₁H₁₂Cl₂O) dictates the presence of several distinct proton signals.[6] The analysis below predicts the chemical shift, multiplicity, integration, and coupling constants for each unique proton environment.

Molecular Structure and Proton Labeling

For clarity, the protons in this compound are labeled as follows:

Caption: Labeled structure of this compound.

Predicted Spectral Data

| Protons | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H(a) | 1H | Doublet (d) | ~7.9 - 8.1 | J(meta) ≈ 2-3 Hz |

| H(b) | 1H | Doublet of doublets (dd) | ~7.6 - 7.8 | J(ortho) ≈ 8-9 Hz, J(meta) ≈ 2-3 Hz |

| H(c) | 1H | Doublet (d) | ~7.4 - 7.6 | J(ortho) ≈ 8-9 Hz |

| H(d) | 2H | Triplet (t) | ~2.9 - 3.1 | J ≈ 7-8 Hz |

| H(e) | 2H | Sextet or Multiplet (m) | ~1.6 - 1.8 | J ≈ 7-8 Hz |

| H(f) | 2H | Sextet or Multiplet (m) | ~1.3 - 1.5 | J ≈ 7-8 Hz |

| H(g) | 3H | Triplet (t) | ~0.9 - 1.0 | J ≈ 7-8 Hz |

In-depth Justification of Spectral Predictions

Aromatic Protons (H(a), H(b), H(c)):

-

Chemical Shift: The aromatic protons resonate in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the benzene ring current.[7][8] The presence of the electron-withdrawing carbonyl group and the two chlorine atoms further deshields these protons, shifting them to the lower end of this range.[9][10]

-

H(a) , being ortho to the carbonyl group, is expected to be the most deshielded and appear at the highest chemical shift.

-

H(b) is ortho to a chlorine atom and meta to the carbonyl group.

-

H(c) is ortho to the other chlorine atom.

-

-

Multiplicity: The splitting patterns of the aromatic protons are a result of spin-spin coupling with their neighbors.[11]

-

H(a) is only coupled to H(b) in a meta relationship, resulting in a doublet with a small coupling constant (Jmeta ≈ 2-3 Hz).[11]

-

H(b) is coupled to both H(a) (meta) and H(c) (ortho), leading to a doublet of doublets. The ortho coupling (Jortho ≈ 7-10 Hz) will be significantly larger than the meta coupling.[11]

-

H(c) is coupled only to H(b) in an ortho relationship, resulting in a doublet with a larger coupling constant.

-

Alkyl Chain Protons (H(d), H(e), H(f), H(g)):

-

Chemical Shift: The protons on the alkyl chain exhibit characteristic chemical shifts based on their proximity to the electron-withdrawing carbonyl group.[9][12]

-

H(d) , the α-protons, are directly adjacent to the carbonyl group and are therefore the most deshielded of the alkyl protons, appearing around 2.9-3.1 ppm.[5]

-

The deshielding effect diminishes with distance from the carbonyl group, so H(e) (β-protons) and H(f) (γ-protons) will appear progressively upfield.[13]

-

H(g) , the terminal methyl protons, are the most shielded and will appear furthest upfield, typically around 0.9-1.0 ppm.[5][9]

-

-

Multiplicity: The splitting of the alkyl protons follows the n+1 rule, where n is the number of adjacent, non-equivalent protons.[14][15]

-

H(d) has two neighbors (H(e)) and will therefore be a triplet.

-

H(e) has five neighbors (two H(d) and three H(f)) and will appear as a sextet or a more complex multiplet.

-

H(f) has five neighbors (two H(e) and three H(g)) and will also appear as a sextet or multiplet.

-

H(g) has two neighbors (H(f)) and will be a triplet.

-

-

Coupling Constants: The vicinal coupling constants (³J) in a freely rotating alkyl chain are typically in the range of 7-8 Hz.[16][17]

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the reference to the TMS signal at 0.00 ppm.

3. Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters, such as:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

4. Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative proton ratios.

-

Calibrate the chemical shift scale to the TMS reference peak.

-

Analyze the peak multiplicities and measure the coupling constants.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of chemical shifts, integration, and spin-spin coupling allows for the unambiguous assignment of each proton signal, confirming the molecular structure and providing a benchmark for purity assessment. The predicted spectrum, characterized by a distinct set of aromatic and aliphatic signals, serves as a valuable reference for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible spectral data.

References

- How to Predict the Number of Signals in a 1H NMR (O Chem) - YouTube. (2021, October 4).

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).

- NMR Chemical Shift Values Table - Chemistry Steps.

- Predict 1H NMR spectra - Cheminfo.org.

- 13-C NMR Chemical Shift Table.pdf.

- Proton NMR Table - MSU chemistry.

- 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.

- Supplementary Information - The Royal Society of Chemistry.

- Predict 1H proton NMR spectra - NMRDB.org.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).

- Short Summary of 1H-NMR Interpretation.

- Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL) - LookChem.

- S'21 - NMR 14 - J values (coupling constants) - YouTube. (2021, February 4).

- NMR 5: Coupling Constants - YouTube. (2023, May 15).

- Interpreting | OpenOChem Learn.

- 1-Pentanone, 1-(3,4-dichlorophenyl)- - MySkinRecipes.

- H NMR Spectroscopy.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest.

- 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- 1H NMR Coupling Constants - Organic Chemistry Data.

- J-Coupling (Scalar) - Chemistry LibreTexts. (2023, January 29).

- J-coupling - Wikipedia.

- This compound | C11H12Cl2O | CID 2774046 - PubChem.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19).

- (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent - ResearchGate. (2019, September 18).

- 1H NMR Chemical Shift - Oregon State University.

- Table of Characteristic Proton NMR Shifts.

- Ethanone, 1-(3,4-dichlorophenyl)- - the NIST WebBook.

- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective - ACS Publications - American Chemical Society. (2019, September 18).

- pentane's low high resolution H-1 proton nmr spectrum of pentane analysis interpretation of of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes.

Sources

- 1. Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE | lookchem [lookchem.com]

- 2. 1-Pentanone, 1-(3,4-dichlorophenyl)- [myskinrecipes.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. compoundchem.com [compoundchem.com]

- 6. This compound | C11H12Cl2O | CID 2774046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. pentane's low high resolution H-1 proton nmr spectrum of pentane analysis interpretation of of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

A Technical Guide to the ¹³C NMR Chemical Shifts of Dichlorophenyl Pentanones

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the dichlorophenyl pentanone class of compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple catalog of data. It establishes a foundational understanding of the principles governing chemical shifts in these complex structures. We will explore the intricate interplay of electronic effects from chloro-substituents, the anisotropic influence of the aromatic ring, and the impact of the carbonyl group on both the phenyl and pentanone moieties. By leveraging established substituent chemical shift (SCS) principles and providing a robust experimental framework, this guide serves as a practical tool for predicting, interpreting, and validating the ¹³C NMR spectra of various dichlorophenyl pentanone isomers, which are crucial for structural elucidation and quality control in a research setting.

Foundational Principles: ¹³C NMR Spectroscopy of Substituted Aromatic Ketones

Carbon-13 NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1][2] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[1] This simplifies spectral analysis, as the number of signals directly corresponds to the number of chemically non-equivalent carbons.[3][4]

The position of a signal on the x-axis, its chemical shift (δ) , is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[1] The chemical shift is profoundly influenced by the local electronic environment of the carbon nucleus. Key factors include:

-

Hybridization: The chemical shift generally increases with the s-character of the carbon atom. Carbonyl (sp²) carbons are significantly downfield (170-220 ppm) compared to aromatic (sp²) carbons (100-160 ppm), alkyne (sp) carbons (70-90 ppm), and alkane (sp³) carbons (0-50 ppm).[5]

-

Electronic Shielding and Deshielding: Electronegative atoms, such as oxygen and chlorine, withdraw electron density from adjacent carbons.[5][6] This "deshielding" effect reduces the strength of the opposing magnetic field generated by the electron cloud, causing the nucleus to resonate at a higher frequency (further downfield). Conversely, electron-donating groups increase shielding, shifting signals upfield.[5] The carbonyl carbon itself is one of the most deshielded in a typical organic molecule due to both its sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom.[1]

-

Magnetic Anisotropy: The π-electron systems of aromatic rings and carbonyl groups generate their own local magnetic fields when placed in the spectrometer's external field.[5] This anisotropic effect causes significant deshielding for the carbons within these systems.

| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) |

| Carbonyl (Ketone) | 205 - 220 |

| Carbonyl (Acid, Ester) | 170 - 185 |

| Aromatic, Alkene | 115 - 150 |

| Carbon-Oxygen Single Bond (C-O) | 50 - 80 |

| Carbon-Halogen Single Bond (C-Cl) | 30 - 50 |

| Aliphatic (sp³) | 10 - 50 |

| Table 1: General ¹³C NMR chemical shift ranges for common carbon environments. These values are approximate and can be influenced by neighboring functional groups.[7][8][9][10] |

The Isomeric Landscape of Dichlorophenyl Pentanone

The term "dichlorophenyl pentanone" describes a large family of isomers. Structural ambiguity arises from three key areas:

-

Position of the Carbonyl Group: The ketone can be located at C2 (a pentan-2-one) or C3 (a pentan-3-one).

-

Attachment Point of the Phenyl Ring: The dichlorophenyl moiety can be attached at any position along the pentanone chain.

-

Substitution Pattern of the Phenyl Ring: The two chlorine atoms can be arranged in six different ways (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; or 3,5-).

To provide a focused and practical analysis, this guide will concentrate on the 1-(dichlorophenyl)pentan-2-one scaffold. This allows us to directly compare the electronic effects of the chlorine substitution pattern on the aromatic ring's chemical shifts. We will use the 2,4-dichloro and 3,5-dichloro isomers as primary examples.

Figure 1: General structure and numbering scheme for 1-(dichlorophenyl)pentan-2-one isomers.

Predictive Analysis of ¹³C Chemical Shifts

A robust prediction of the ¹³C NMR spectrum can be achieved by dissecting the molecule into its constituent parts and applying established principles.

The Aliphatic Pentan-2-one Chain

The chemical shifts of the five sp³-hybridized carbons in the pentanone chain are primarily influenced by their proximity to the deshielding carbonyl group and the aromatic ring.

-

C2' (Carbonyl): This carbon will be the most downfield signal in the entire spectrum, typically appearing well above 200 ppm, characteristic of a ketone.[7] For 2-pentanone, this signal is around 209 ppm. The attachment of the phenyl group at C1' will have a minor effect on this shift.

-

C1' (Methylene adjacent to Phenyl and Carbonyl): This carbon is alpha to both the carbonyl group and the phenyl ring. Both groups are deshielding. We can expect this signal to be in the 40-55 ppm range.[11]

-

C3' (Methylene alpha to Carbonyl): This carbon is also alpha to the carbonyl and will be deshielded, appearing in a similar range to C1', though its precise shift will differ, making it distinguishable. For 2-pentanone, the C3 signal is around 45 ppm.[3]

-

C4' (Methylene): This carbon is further from the carbonyl and will be more shielded than C3', likely appearing in the 16-25 ppm range.[7]

-

C5' (Methyl): As the terminal methyl group and most distant from the deshielding groups, this carbon will be the most upfield signal, typically found between 10-15 ppm.[7]

The Dichlorophenyl Ring: An Additivity Approach

The chemical shifts of the six aromatic carbons are highly sensitive to the substitution pattern. We can predict these shifts with reasonable accuracy using the principle of Substituent Chemical Shift (SCS) additivity .[12] The method involves starting with the base chemical shift of benzene (128.5 ppm) and adding incremental values (SCS) for each substituent relative to its position ( ipso, ortho, meta, para).

Figure 2: Workflow for predicting aromatic ¹³C chemical shifts using the additivity principle.

Table of Substituent Chemical Shift (SCS) Values (in ppm)

| Substituent | ipso (C1) | ortho (C2, C6) | meta (C3, C5) | para (C4) |

| -Cl | +31.3 | +0.4 | +1.3 | -1.9 |

| -C(O)CH₃ | +9.1 | +0.1 | 0.0 | +4.2 |

| Table 2: Literature SCS values for chloro and acetyl substituents relative to benzene (128.5 ppm). The acetyl group is used as a proxy for the larger acyl chain. |

Predicted Aromatic Shifts for 1-(2,4-dichlorophenyl)pentan-2-one:

-

C1 (ipso-Acyl): 128.5 + 9.1 (ipso-R) + 0.4 (ortho-Cl) + 1.3 (meta-Cl) = 139.3 ppm

-

C2 (ipso-Cl): 128.5 + 31.3 (ipso-Cl) + 0.1 (ortho-R) + 1.3 (meta-Cl) = 161.2 ppm

-

C3: 128.5 + 0.0 (meta-R) + 0.4 (ortho-Cl) + -1.9 (para-Cl) = 127.0 ppm

-

C4 (ipso-Cl): 128.5 + 31.3 (ipso-Cl) + 0.0 (meta-R) + 1.3 (meta-Cl) = 161.1 ppm

-

C5: 128.5 + 0.0 (meta-R) + 0.4 (ortho-Cl) + 1.3 (meta-Cl) = 130.2 ppm

-

C6: 128.5 + 0.1 (ortho-R) + 1.3 (meta-Cl) + -1.9 (para-Cl) = 128.0 ppm

Predicted Aromatic Shifts for 1-(3,5-dichlorophenyl)pentan-2-one:

-

C1 (ipso-Acyl): 128.5 + 9.1 (ipso-R) + 1.3 (meta-Cl) + 1.3 (meta-Cl) = 140.2 ppm

-

C2, C6 (equivalent): 128.5 + 0.1 (ortho-R) + 0.4 (ortho-Cl) + -1.9 (para-Cl) = 127.1 ppm

-

C3, C5 (ipso-Cl, equivalent): 128.5 + 31.3 (ipso-Cl) + 0.0 (meta-R) + 0.4 (ortho-Cl) = 160.2 ppm

-

C4: 128.5 + 4.2 (para-R) + 1.3 (meta-Cl) + 1.3 (meta-Cl) = 135.3 ppm

These predictions demonstrate how the distinct substitution patterns result in unique sets of chemical shifts, allowing for unambiguous differentiation between isomers. The 3,5-dichloro isomer, due to its symmetry, is expected to show only four aromatic signals, whereas the 2,4-dichloro isomer should show six.

A Self-Validating Experimental Protocol for Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following protocol should be implemented. This methodology is designed as a self-validating system by including steps for verification and calibration.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. <sup>13</sup>C NMR of polycyclic aromatic compounds. A review [ouci.dntb.gov.ua]

- 3. treenablythe.weebly.com [treenablythe.weebly.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,4-Dichlorophenyl)pentan-1-one

This technical guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of the synthetic ketone, 1-(3,4-Dichlorophenyl)pentan-1-one. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analysis of organic compounds. By delving into the core principles of fragmentation and applying them to this specific molecule, this guide offers a predictive framework for interpreting the mass spectrum of this and structurally related compounds.

Introduction: The Significance of Structural Analysis

This compound, with the molecular formula C₁₁H₁₂Cl₂O and a molecular weight of approximately 231.11 g/mol , is a compound of interest in various fields, including synthetic chemistry and potentially in the development of novel pharmaceutical agents.[1] Accurate structural characterization is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized molecules. Electron ionization mass spectrometry (EI-MS) stands as a powerful analytical technique for this purpose, providing a fragmentation "fingerprint" that is indicative of a molecule's structure. Understanding the fragmentation patterns is crucial for the unambiguous identification of the compound, distinguishing it from isomers, and identifying potential impurities.

The Foundation of Fragmentation: Principles of EI-MS

In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce a cascade of smaller, charged fragments. The pattern of these fragments, plotted as a function of their mass-to-charge ratio (m/z), constitutes the mass spectrum. The fragmentation of aryl ketones like this compound is primarily governed by the stability of the resulting fragments, with cleavages often occurring at bonds adjacent to the carbonyl group and the aromatic ring.

The most common fragmentation pathways for ketones include:

-

α-Cleavage: The breaking of the bond between the carbonyl carbon and an adjacent carbon atom. This is a dominant fragmentation pathway for ketones, leading to the formation of a stable acylium ion.

-

McLafferty Rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen on the alkyl chain. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond.

Predicted Fragmentation Pathways of this compound

Based on the established principles of mass spectrometry and data from structurally similar compounds, we can predict the major fragmentation pathways for this compound. The presence of the dichlorinated phenyl ring and the pentanoyl chain will dictate the characteristic fragment ions.

Formation of the Molecular Ion

The initial event in the mass spectrometer is the formation of the molecular ion. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion region will show peaks at m/z 230 (M⁺• with two ³⁵Cl), m/z 232 (M⁺• with one ³⁵Cl and one ³⁷Cl), and m/z 234 (M⁺• with two ³⁷Cl) in an approximate intensity ratio of 9:6:1.

α-Cleavage: The Dominant Fragmentation

The most favorable fragmentation pathway for this compound is the α-cleavage of the bond between the carbonyl carbon and the butyl group. This results in the formation of the highly stable 3,4-dichlorobenzoyl cation.

Caption: Primary α-Cleavage Pathway.

This cleavage is highly favored due to the resonance stabilization of the resulting acylium ion. The 3,4-dichlorobenzoyl cation is expected to be the base peak or one of the most intense peaks in the spectrum, with its own isotopic pattern at m/z 173 and 175.

A less favored α-cleavage could involve the cleavage of the bond between the carbonyl carbon and the dichlorophenyl ring, which would lead to a butylcarbonyl cation (m/z 85) and a dichlorophenyl radical. However, the stability of the dichlorobenzoyl cation makes the former pathway significantly more probable.

McLafferty Rearrangement

The pentanoyl chain of this compound contains γ-hydrogens, making the McLafferty rearrangement a possible fragmentation pathway. This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the elimination of a neutral butene molecule.

Caption: McLafferty Rearrangement Pathway.

This rearrangement would produce a radical cation with an m/z of 174/176. The intensity of this peak is generally lower than that of the α-cleavage product but can be a significant indicator of the presence of a sufficiently long alkyl chain with accessible γ-hydrogens.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions that provide additional structural information.

-

Decarbonylation: The 3,4-dichlorobenzoyl cation (m/z 173/175) can lose a neutral carbon monoxide (CO) molecule to form the 3,4-dichlorophenyl cation.

Caption: Secondary Fragmentation of the Acylium Ion.

This would result in peaks at m/z 145 and 147.

-

Fragmentation of the Alkyl Chain: The molecular ion can also undergo fragmentation within the butyl chain, leading to the loss of alkyl radicals and the formation of smaller carbocations. For instance, the loss of a propyl radical (•C₃H₇) would lead to a fragment at m/z 187/189.

Predicted Mass Spectrum: A Summary of Key Ions

Based on the fragmentation pathways discussed, the following table summarizes the expected key ions in the electron ionization mass spectrum of this compound.

| m/z (Isotopologues) | Proposed Fragment Ion | Fragmentation Pathway |

| 230, 232, 234 | [C₁₁H₁₂Cl₂O]⁺• (Molecular Ion) | Electron Ionization |

| 173, 175 | [C₇H₃Cl₂O]⁺ | α-Cleavage (loss of •C₄H₉) |

| 174, 176 | [C₇H₄Cl₂O]⁺• | McLafferty Rearrangement (loss of C₄H₈) |

| 145, 147 | [C₆H₃Cl₂]⁺ | Decarbonylation of m/z 173/175 |

| 111 | [C₆H₄Cl]⁺ | Loss of Cl from m/z 145/147 |

| 85 | [C₅H₉O]⁺ | α-Cleavage (loss of •C₆H₃Cl₂) |

| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain |

Experimental Protocol: Acquiring a Mass Spectrum

To experimentally verify the predicted fragmentation, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is recommended:

-

Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program may be necessary to achieve optimal chromatographic separation.

Conclusion: A Predictive and Verifiable Framework

The in-depth analysis of the potential fragmentation pathways of this compound provides a strong predictive framework for the interpretation of its electron ionization mass spectrum. The dominance of α-cleavage leading to the stable 3,4-dichlorobenzoyl cation, coupled with the possibility of a McLafferty rearrangement and subsequent secondary fragmentations, allows for a detailed structural confirmation. By combining this theoretical understanding with rigorous experimental verification, researchers can confidently identify and characterize this and other related compounds, ensuring the integrity and quality of their scientific endeavors.

References

- PubChem. This compound.

- NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

Sources

Introduction: The Vibrational Signature of Aromatic Ketones

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Aromatic Ketones

For Researchers, Scientists, and Drug Development Professionals